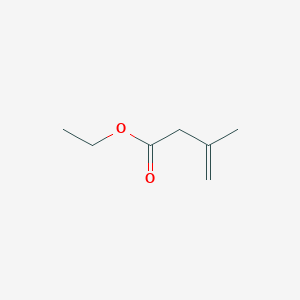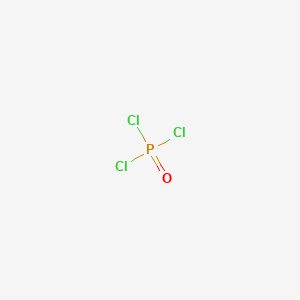
5-Phenyl-1,2-oxazole-4-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Phenyl-1,2-oxazole-4-carbonyl chloride, also known as POCl3, is a chemical compound widely used in organic synthesis. It is a colorless to yellowish liquid with a pungent odor and is highly reactive. POCl3 is commonly used as a chlorinating agent in the preparation of various organic compounds, including pharmaceuticals, agrochemicals, and dyes.
Mecanismo De Acción
5-Phenyl-1,2-oxazole-4-carbonyl chloride acts as a chlorinating agent in organic synthesis. It reacts with various functional groups, such as alcohols, amines, and carboxylic acids, to form chlorinated products. The mechanism of the reaction involves the formation of an intermediate complex between 5-Phenyl-1,2-oxazole-4-carbonyl chloride and the functional group, followed by the substitution of the hydroxyl, amino, or carboxyl group with a chlorine atom.
Biochemical and Physiological Effects:
5-Phenyl-1,2-oxazole-4-carbonyl chloride has no known biochemical or physiological effects on humans. However, it is a highly reactive and corrosive compound that can cause severe burns and respiratory irritation if not handled properly.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-Phenyl-1,2-oxazole-4-carbonyl chloride is a highly efficient chlorinating agent that can be used in small quantities to achieve high yields of chlorinated products. It is also readily available and relatively inexpensive. However, 5-Phenyl-1,2-oxazole-4-carbonyl chloride is a highly reactive and corrosive compound that requires careful handling and storage. It should be used in a well-ventilated area, and protective clothing and equipment should be worn at all times.
Direcciones Futuras
5-Phenyl-1,2-oxazole-4-carbonyl chloride has a wide range of applications in organic synthesis, and future research could focus on developing new methods for its use. One area of research could be the development of new catalysts that could improve the efficiency and selectivity of 5-Phenyl-1,2-oxazole-4-carbonyl chloride reactions. Another area of research could be the use of 5-Phenyl-1,2-oxazole-4-carbonyl chloride in the synthesis of new materials, such as polymers and nanoparticles. Additionally, research could focus on the development of new synthetic routes that could reduce the environmental impact of 5-Phenyl-1,2-oxazole-4-carbonyl chloride synthesis and use.
Métodos De Síntesis
5-Phenyl-1,2-oxazole-4-carbonyl chloride is synthesized by reacting phosphorus pentoxide (P2O5) and phosphorus trichloride (PCl3) in a 1:3 molar ratio. The reaction takes place in a reflux apparatus, and the product is distilled under reduced pressure to obtain pure 5-Phenyl-1,2-oxazole-4-carbonyl chloride.
Aplicaciones Científicas De Investigación
5-Phenyl-1,2-oxazole-4-carbonyl chloride is widely used in scientific research for the synthesis of various organic compounds. It is used in the preparation of amides, esters, and other functional groups. 5-Phenyl-1,2-oxazole-4-carbonyl chloride is also used in the synthesis of heterocyclic compounds, such as pyridines, quinolines, and benzimidazoles. These compounds have a wide range of applications in pharmaceuticals, agrochemicals, and materials science.
Propiedades
Número CAS |
136995-29-4 |
|---|---|
Nombre del producto |
5-Phenyl-1,2-oxazole-4-carbonyl chloride |
Fórmula molecular |
C10H6ClNO2 |
Peso molecular |
207.61 g/mol |
Nombre IUPAC |
5-phenyl-1,2-oxazole-4-carbonyl chloride |
InChI |
InChI=1S/C10H6ClNO2/c11-10(13)8-6-12-14-9(8)7-4-2-1-3-5-7/h1-6H |
Clave InChI |
GRCVQCCYLUGKPI-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=C(C=NO2)C(=O)Cl |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C=NO2)C(=O)Cl |
Sinónimos |
4-Isoxazolecarbonyl chloride, 5-phenyl- (9CI) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![6-[(2-Fluorophenyl)methylsulfanyl]-9-(oxolan-2-yl)purine](/img/structure/B157092.png)


![N-[1-[(2-amino-2-oxoethyl)amino]-1-oxo-6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexan-2-yl]-1-[7-(2-amino-2-oxoethyl)-10-(3-amino-3-oxopropyl)-13-benzyl-16-[(4-hydroxyphenyl)methyl]-6,9,12,15,18-pentaoxo-1,2-dithia-5,8,11,14,17-pentazacycloicosane-4-carbonyl]pyrrolidine-2-carboxamide](/img/structure/B157103.png)




